molecular formula C22H24KN8O B13438870 YM-358 potassium hydrate

YM-358 potassium hydrate

Cat. No.: B13438870
M. Wt: 455.6 g/mol
InChI Key: BPSGOSNJXWDLAG-UHFFFAOYSA-N
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Description

YM-358 potassium hydrate is an orally active and long-lasting antagonist of the angiotensin type 1 receptor. This compound is known for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. The molecular formula of this compound is C22H24KN8O, and it has a molecular weight of 455.587 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM-358 potassium hydrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction conditions to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process would include rigorous quality control measures to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

YM-358 potassium hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

YM-358 potassium hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of angiotensin receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic applications in treating hypertension and other cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

YM-358 potassium hydrate exerts its effects by antagonizing the angiotensin type 1 receptor. This receptor is involved in regulating blood pressure and fluid balance. By blocking this receptor, this compound can reduce blood pressure and alleviate the symptoms of hypertension. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in cardiovascular regulation .

Comparison with Similar Compounds

YM-358 potassium hydrate can be compared with other angiotensin receptor antagonists, such as:

  • Losartan
  • Valsartan
  • Irbesartan

Uniqueness

This compound is unique due to its long-lasting activity and oral bioavailability. Unlike some other angiotensin receptor antagonists, it provides sustained effects, making it a promising candidate for long-term therapeutic use .

List of Similar Compounds

Properties

Molecular Formula

C22H24KN8O

Molecular Weight

455.6 g/mol

InChI

InChI=1S/C22H22N8.K.H2O/c1-3-16-14-29(30-22(16)23-20(4-2)26-30)13-15-9-11-17(12-10-15)18-7-5-6-8-19(18)21-24-27-28-25-21;;/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27,28);;1H2

InChI Key

BPSGOSNJXWDLAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N2C1=NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.O.[K]

Origin of Product

United States

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